molecular formula C22H17BrO3S2 B2809857 3-[(4-bromophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one CAS No. 477762-71-3

3-[(4-bromophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one

Cat. No. B2809857
CAS RN: 477762-71-3
M. Wt: 473.4
InChI Key: YCEAPYIKYVSHBX-UHFFFAOYSA-N
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Description

3-[(4-bromophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one is a useful research compound. Its molecular formula is C22H17BrO3S2 and its molecular weight is 473.4. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Antimicrobial Properties

Research has identified bromophenol derivatives from marine sources, such as the red alga Rhodomela confervoides, which possess significant antioxidant and antimicrobial activities. These compounds, including various bromophenol derivatives, were isolated and characterized, highlighting their potential in combating oxidative stress and bacterial infections. Notably, some of these derivatives exhibited potent activities stronger than or comparable to traditional antioxidants, suggesting their utility in food preservation and as natural antioxidant sources (Zhao et al., 2004) (Li et al., 2011).

Synthetic Protocols for Molecular Electronics

The utility of aryl bromides as precursors for the synthesis of molecular wires for electronics has been demonstrated. Efficient synthetic transformations have been developed to produce oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, indicating the relevance of such derivatives in the fabrication of molecular electronic components (Stuhr-Hansen et al., 2005).

Synthesis of Pharmacologically Active Compounds

The compound has been noted as an intermediate in the synthesis of pharmacologically active molecules, such as raloxifene, a selective estrogen receptor modulator. This highlights its importance in the pharmaceutical industry for developing treatments targeting conditions like osteoporosis (Ya-fei, 2011).

Development of New Synthetic Methods

Innovative synthetic methods have been developed for producing benzothiophene and its derivatives. These methods provide a basis for the synthesis of complex molecules with potential applications in various fields, including medicinal chemistry and materials science (Hama et al., 2020).

Contributions to Organic Chemistry Research

The synthesis and characterization of benzothiophene derivatives have expanded the toolkit available to organic chemists, enabling the exploration of new reactions and the development of novel compounds with unique properties. These contributions are vital for advancing scientific knowledge and technological capabilities (Petrov et al., 2015).

properties

IUPAC Name

3-(4-bromophenyl)sulfanyl-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrO3S2/c1-25-16-7-3-14(4-8-16)22-21(27-18-10-5-15(23)6-11-18)19-12-9-17(26-2)13-20(19)28(22)24/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEAPYIKYVSHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2=O)C=C(C=C3)OC)SC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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